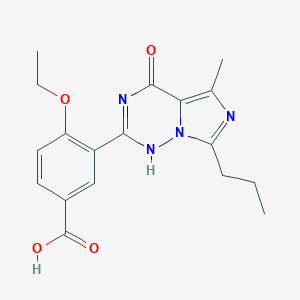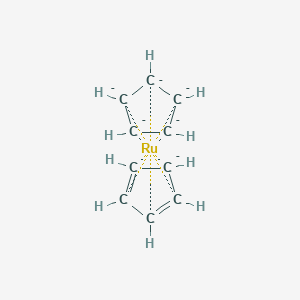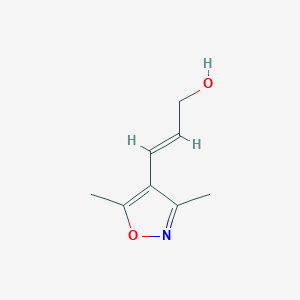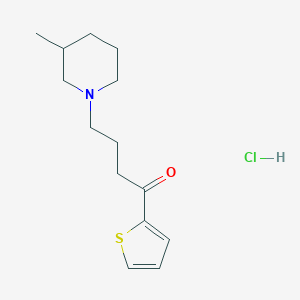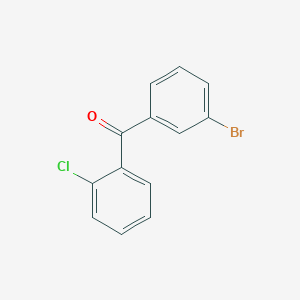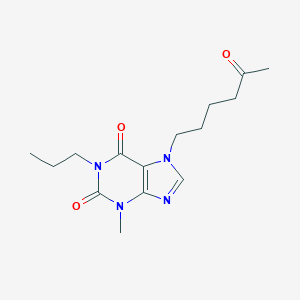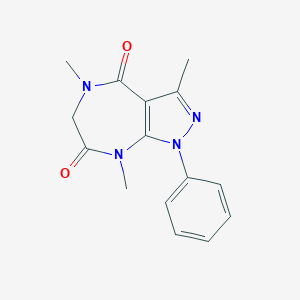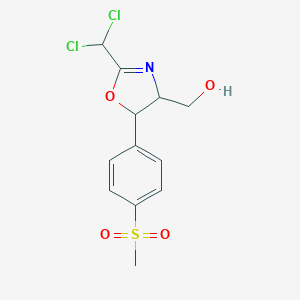
2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol, also known as DCMOM or DCMOM-MA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxazoline family and is synthesized through a complex chemical process involving several steps. In
Mechanism Of Action
The mechanism of action of 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular processes. Specifically, 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression. By inhibiting HDACs, 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol can alter the expression of genes involved in cell growth and division, leading to the death of cancer cells.
Biochemical And Physiological Effects
In addition to its anti-cancer activity, 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol has been shown to have other biochemical and physiological effects. Studies have demonstrated that 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis (the growth of new blood vessels). 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol in lab experiments is its selective activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and division. Additionally, 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol is relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations to using 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol can be toxic to normal cells at high concentrations, which can limit its potential applications.
Future Directions
There are several future directions for research involving 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol. One area of interest is in the development of new drugs based on the structure of 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol. By modifying the structure of 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol, researchers may be able to create compounds with improved anti-cancer activity and fewer side effects. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol and its potential applications in other areas, such as inflammatory diseases and infectious diseases. Finally, research is needed to explore the potential of 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol as a diagnostic tool for cancer, particularly in combination with imaging techniques.
Synthesis Methods
The synthesis of 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol involves several steps, starting with the reaction of 4-mesylphenylacetic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-4,5-dihydro-5-oxazolemethanol to form the oxazoline ring. Finally, the dichloromethyl group is introduced via a reaction with chloroform and triethylamine. The resulting compound is purified through column chromatography to obtain pure 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol.
Scientific Research Applications
2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol has been shown to have potent anti-cancer activity, particularly against breast cancer cells. Additionally, 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol has been investigated for its potential use as a diagnostic tool for cancer, as it can selectively target cancer cells and be detected using imaging techniques.
properties
CAS RN |
126429-09-2 |
|---|---|
Product Name |
2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol |
Molecular Formula |
C12H13Cl2NO4S |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
[2-(dichloromethyl)-5-(4-methylsulfonylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C12H13Cl2NO4S/c1-20(17,18)8-4-2-7(3-5-8)10-9(6-16)15-12(19-10)11(13)14/h2-5,9-11,16H,6H2,1H3 |
InChI Key |
FDEUVCZXCFSQEE-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2C(N=C(O2)C(Cl)Cl)CO |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2C(N=C(O2)C(Cl)Cl)CO |
synonyms |
2-(DICHLOROMETHYL)-4,5-DIHYDRO-5-(4-MESYLPHENYL)OXAZOL-4-YLMETHANOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



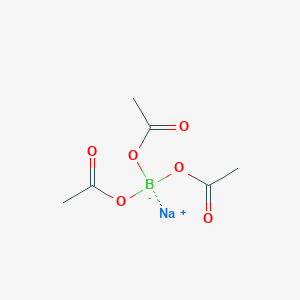
![6-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B140524.png)
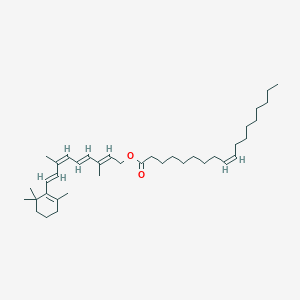
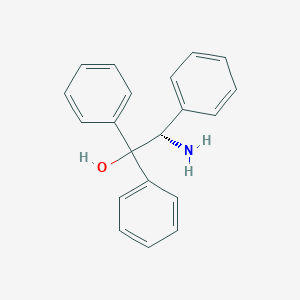
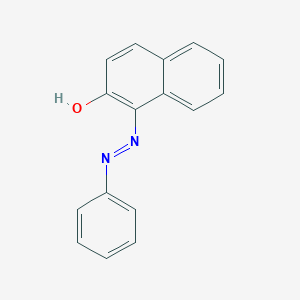
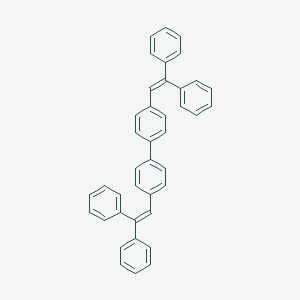
![2,3-Dihydro-1,4-dioxino[2,3-b]pyridine](/img/structure/B140537.png)
